
5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
The compound “5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chloromethyl and fluorophenyl groups may confer unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a chloromethyl group (-CH2Cl), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various enzymes, and undergo transformations such as N-alkylation and N-oxidation .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Crystal Engineering
Research into 1,2,4-triazole derivatives, including those with fluorophenyl groups, has shown significant interest in understanding their intermolecular interactions within crystal structures. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, which are crucial for the design of molecular crystals with desired properties (Shukla et al., 2014).
Synthesis and Structural Characterization
Several studies have synthesized and characterized triazole derivatives, focusing on their molecular structures and potential for forming stable crystals suitable for further applications. This includes the synthesis of isostructural thiazoles with fluorophenyl and chlorophenyl groups, illustrating the versatility of these compounds in forming diverse molecular architectures (Kariuki et al., 2021).
Antimicrobial and Antifungal Activity
Triazole compounds, including those with fluorophenyl groups, have been evaluated for their antimicrobial and antifungal activities. For instance, certain derivatives have shown promising results against bacteria such as Bacillus subtilis and Streptococcus pneumonia, as well as fungi like Aspergillus fumigatus and Candida albicans, highlighting their potential in developing new antimicrobial agents (Rezki et al., 2017).
Catalyst and Solvent-Free Synthesis
Innovative methods for synthesizing triazole derivatives have been explored, including catalyst and solvent-free approaches. These methods are of interest due to their environmental and practical benefits, providing efficient pathways to obtain these compounds (Moreno-Fuquen et al., 2019).
Energetic Materials
The structural motifs of triazole derivatives have applications in the synthesis of energetic materials. For example, strategies have been developed for synthesizing triazolyl-functionalized salts, which are of interest for their high thermal stability and potential as energetic components (Wang et al., 2007).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of triazole derivatives, highlighting their potential in addressing neurological conditions. This includes research into ferrocene-1H-1,2,3-triazole hybrids, which have shown neuroprotective effects in pre-clinical tests, demonstrating the broad potential of these compounds beyond antimicrobial applications (Haque et al., 2017).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, some triazoles are used as antifungal agents and work by inhibiting the enzyme lanosterol 14α-demethylase . The specific mechanism of action for “5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole” would depend on its intended use and would require further study.
Safety and Hazards
Zukünftige Richtungen
The study of new triazole compounds is an active area of research due to their potential applications in medicine and materials science. Future research on “5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole” could explore its potential uses and further characterize its physical and chemical properties .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-7-6-12-13-14(7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQBCGPILIHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



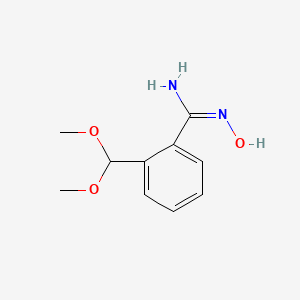
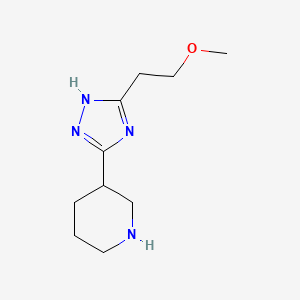
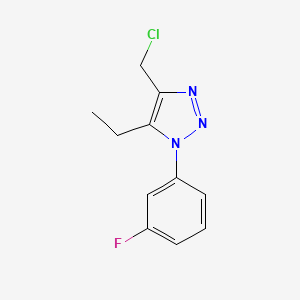
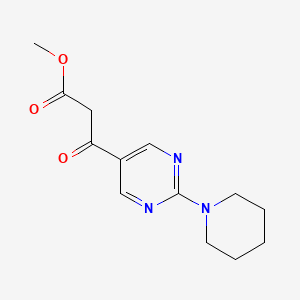
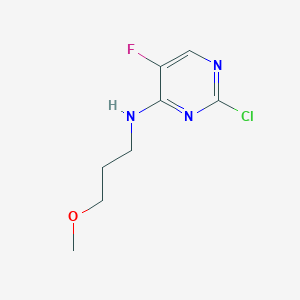
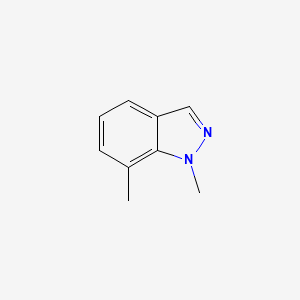
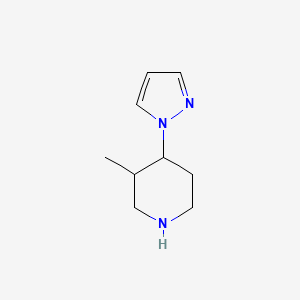
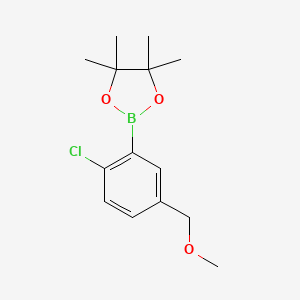
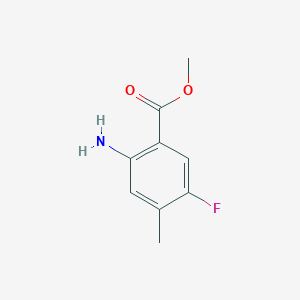
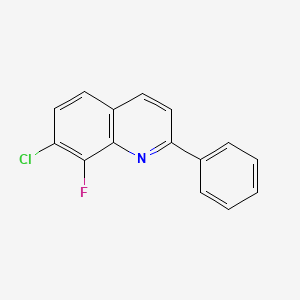
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
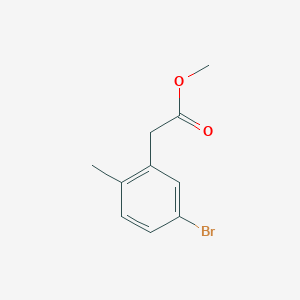
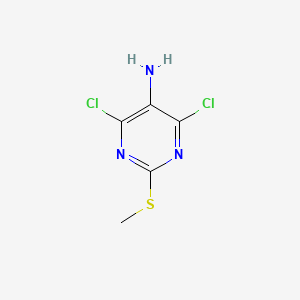
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)